Anti-inflammatory agent 69

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

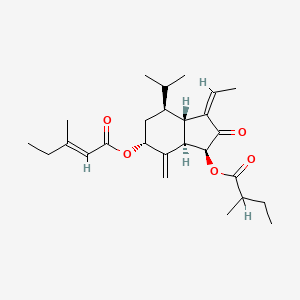

[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQLVJPORCMAK-NMNXYZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129063 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-14-3 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80514-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anti-inflammatory Agent 69

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-inflammatory Agent 69 is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, Agent 69 effectively curtails the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][4][5] This guide provides a comprehensive overview of the molecular mechanism, quantitative activity, and experimental protocols for characterizing the action of this compound.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The central mechanism of this compound revolves around its inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][5] These enzymes are responsible for the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes.[1][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney blood flow.[5]

-

COX-2 is an inducible enzyme that is upregulated during inflammatory responses and is the primary source of prostaglandins that mediate inflammation and pain.[5]

This compound is a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[1][2][3] The therapeutic anti-inflammatory and analgesic effects are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the potential side effects, such as gastrointestinal irritation.[1][5]

Signaling Pathway

This compound interrupts the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by phospholipase A2 in response to inflammatory stimuli.[2][6] Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.[7][8] Agent 69 specifically targets the COX pathway.

Caption: Mechanism of Action of this compound.

Quantitative Data

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 12 | 80 | 0.15[9] |

| Celecoxib | 82 | 6.8 | 12[9] |

| Diclofenac | 0.076 | 0.026 | 2.9[9] |

| Indomethacin | 0.0090 | 0.31 | 0.029[9] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Caption: Experimental Workflow for COX Inhibition Assay.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.[10]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[10]

-

Heme.[11]

-

Arachidonic acid (substrate).[11]

-

Test compound (this compound) and control inhibitors dissolved in DMSO.[10]

-

96-well microplate.[10]

-

Microplate reader.[10]

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compound and control inhibitors in the assay buffer.[10]

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells ("100% Initial Activity" and "Inhibitor" wells). Add only buffer and heme to the "Background" wells.[10]

-

Inhibitor Addition: Add the diluted test compound or control inhibitor to the "Inhibitor" wells. Add an equivalent volume of DMSO/buffer to the "100% Initial Activity" and "Background" wells.[10]

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[10][11]

-

Measurement: Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.[10][12]

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the "100% Initial Activity" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[10]

-

Conclusion

This compound exerts its therapeutic effects through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. The provided quantitative data and experimental protocols offer a framework for the continued investigation and characterization of this and similar anti-inflammatory compounds. Understanding the nuances of its mechanism of action is crucial for optimizing its therapeutic use and for the development of future anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. news-medical.net [news-medical.net]

- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. abcam.com [abcam.com]

Technical Guide: Synthesis and Characterization of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 69)

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose, herein referred to as Compound 69. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Compound 69 is a valuable intermediate in the synthesis of various carbohydrate-based molecules, particularly through "click chemistry" reactions.[1][2]

Synthesis of Compound 69

The synthesis of Compound 69 is a multi-step process that begins with the protection of D-galactose, followed by the activation of the primary hydroxyl group, and finally, the introduction of the azide (B81097) functionality.

Synthetic Pathway

The overall synthetic pathway involves three main steps:

-

Protection of D-galactose: D-galactose is first protected using acetone (B3395972) to form 1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 66).[1][2]

-

Activation of the C6-Hydroxyl Group: The primary hydroxyl group of Compound 66 is then activated by converting it into a good leaving group, such as a triflate, to yield 1,2:3,4-di-O-isopropylidene-α-D-galactose-6-O-triflate (Compound 68).[1]

-

Azide Introduction: Finally, Compound 68 is treated with sodium azide to afford 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 69) via a nucleophilic substitution reaction.[1]

Experimental Protocols

Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 66) [2]

-

To a solution of zinc chloride (8.87 g, 0.088 mol) partially dissolved in acetone (125 mL), concentrated sulfuric acid (0.4 mL) is added at room temperature to obtain a clear solution.

-

D-galactose (10 g, 0.056 mol) is added in one portion, and the resulting white suspension is stirred for 6 hours at room temperature.

-

A suspension of sodium carbonate (20 g, 0.189 mol) in water (30 mL) is added to the yellow reaction mixture at 0 °C in medium-sized portions.

-

The suspension is stirred for 30 minutes before filtration and solvent removal in vacuo.

-

The crude product is obtained as a yellow oil, which is further extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over sodium sulfate, and the solvent is removed in vacuo to yield 1,2:3,4-di-O-isopropylidene-α-D-galactose as a pale yellow oil.

Step 2: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactose-6-O-triflate (Compound 68) [1]

-

1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 66) is esterified with trifluoromethanesulfonic anhydride (B1165640) in dry pyridine to yield the triflate derivative (Compound 68), which has a good leaving group for the subsequent reaction.

Step 3: Synthesis of 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 69) [1]

-

1,2:3,4-di-O-isopropylidene-α-D-galactose-6-O-triflate (Compound 68) (1 mmol) is dissolved in DMSO (50 mL).

-

Sodium azide (1.2 mmol) is added to the solution.

-

The reaction mixture is allowed to reflux overnight.

-

After reflux, water (50 mL) is added to the mixture.

-

The product is extracted with ether (3 x 50 mL).

-

The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate) to yield 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 69) in good yield.

Characterization of Compound 69

Compound 69 has been characterized using various analytical and spectroscopic techniques. The key characterization data are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉N₃O₅ | [3] |

| Molecular Weight | 285.30 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | ≥96% (HPLC) | [3] |

| Optical Rotation | [α]/D -92.0±3.0°, c = 1 in ethyl acetate | [3] |

| CAS Number | 4711-00-6 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Compound 69 shows characteristic absorption bands that confirm the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 2989 | C-H stretching (of CH₃) |

| 2103 | N=N=N stretching (of azide) |

| 1457 | C-H bending |

| 1212 | C-O-C stretching |

| 1070 | C-O stretching |

The prominent peak at 2103 cm⁻¹ is highly characteristic of the azide functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of Compound 69 and its precursors.[1][2] While specific peak assignments for Compound 69 are not detailed in the provided search results, the synthesis papers confirm its characterization by these methods.

Applications

6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (Compound 69) is a versatile building block in carbohydrate chemistry. The presence of the terminal azide group makes it particularly suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the efficient and specific conjugation of the sugar moiety to other molecules containing a terminal alkyne, facilitating the synthesis of more complex glycoconjugates, such as perfluoro triazoles.[1]

References

A Technical Guide to the Discovery and Screening of Novel Anti-Inflammatory Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and screening of novel anti-inflammatory compounds. It is designed to serve as a practical resource for professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key biological pathways and workflows.

Introduction to Inflammatory Pathways as Drug Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a significant focus of modern drug discovery.

Several key signaling pathways are central to the inflammatory process and serve as primary targets for therapeutic intervention. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Understanding the molecular cascades within these pathways is crucial for the rational design and screening of new anti-inflammatory agents.

Key Signaling Pathways in Inflammation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a pivotal regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of inflammatory mediators.

In Vitro Anti-Inflammatory Activity of Compound 69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Compound 69, a novel benzimidazole–pyrimidine hybrid. The document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Core Anti-Inflammatory Activity

Compound 69 has demonstrated significant anti-inflammatory effects by targeting key components of the immune signaling cascade. Specifically, it has been shown to be a potent inhibitor of lymphocyte-specific kinase (Lck) and the subsequent release of interleukin-2 (B1167480) (IL-2), a critical cytokine in the inflammatory response[1].

Data Summary

The inhibitory activities of Compound 69 are summarized in the table below, providing a clear quantitative measure of its potency.

| Target | Metric | Value | Reference |

| Lck Kinase Activity | IC50 | 0.12 nM | [1] |

| IL-2 Release | IC50 | 8 nM | [1] |

Mechanism of Action: Lck Signaling Pathway

Compound 69 exerts its anti-inflammatory effects by inhibiting Lck, a tyrosine kinase crucial for T-cell activation. By blocking Lck, Compound 69 disrupts the downstream signaling cascade that leads to the transcription and release of pro-inflammatory cytokines like IL-2.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of Compound 69.

Lck Kinase Inhibition Assay

This assay quantifies the ability of Compound 69 to inhibit the enzymatic activity of Lck.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Lck-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Compound 69 (various concentrations)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the Lck enzyme, kinase buffer, and the peptide substrate in the wells of a microplate.

-

Add varying concentrations of Compound 69 to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP.

-

Calculate the percentage of Lck inhibition for each concentration of Compound 69.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IL-2 Release Assay in Jurkat Cells

This cell-based assay measures the effect of Compound 69 on the production and release of IL-2 from stimulated T-lymphocytes.

Materials:

-

Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activators (e.g., phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA))

-

Compound 69 (various concentrations)

-

Human IL-2 ELISA kit

-

CO2 incubator

Procedure:

-

Culture Jurkat cells to the desired density.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of Compound 69 for 1-2 hours in a CO2 incubator at 37°C.

-

Stimulate the cells with PHA and PMA to induce T-cell activation and IL-2 production. Include unstimulated and stimulated control wells without the compound.

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-2 release for each concentration of Compound 69.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound like Compound 69.

Conclusion

Compound 69, a benzimidazole–pyrimidine hybrid, displays potent in vitro anti-inflammatory activity. Its mechanism of action, centered on the inhibition of Lck and subsequent reduction of IL-2 release, marks it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar compounds.

References

Compound 69: A Technical Guide to its Targeting of the p38α MAPK Inflammatory Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Compound 69 (also known as p38-α MAPK-IN-4), a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The dysregulation of the p38α MAPK signaling cascade is a hallmark of numerous inflammatory diseases, making it a critical target for therapeutic intervention. This document outlines the quantitative inhibitory properties of Compound 69, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action within the relevant inflammatory pathways.

Core Target: p38α Mitogen-Activated Protein Kinase

The p38 mitogen-activated protein kinases are a family of serine/threonine kinases that respond to stress stimuli, such as cytokines, ultraviolet irradiation, and osmotic shock. They are centrally involved in cell differentiation and apoptosis. The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Its activation is a critical step in the inflammatory response, and as such, its inhibition presents a promising strategy for the treatment of inflammatory conditions.

Quantitative Analysis of Compound 69 Inhibition

Compound 69 has been identified as a selective inhibitor of p38α MAPK. The following table summarizes its known quantitative inhibitory activity.

| Compound ID | Target | Activity | Value |

| Compound 69 (p38-α MAPK-IN-4) | p38α MAPK | IC50 | 1.5 µM[1] |

Signaling Pathway and Mechanism of Action

Compound 69 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α MAPK. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory mediators.

Caption: The p38α MAPK signaling cascade and the inhibitory action of Compound 69.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Compound 69.

In Vitro p38α MAPK Kinase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of Compound 69 against p38α MAPK.

Objective: To determine the IC50 value of Compound 69 for the inhibition of p38α MAPK.

Materials:

-

Recombinant active human p38α MAPK

-

Recombinant ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

Compound 69

-

DMSO (vehicle control)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

Procedure:

-

Compound Preparation: Prepare a stock solution of Compound 69 in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Preparation: Dilute the recombinant active p38α MAPK in Kinase Assay Buffer to the desired working concentration.

-

Assay Plate Setup: Add 5 µL of the serially diluted Compound 69 or DMSO vehicle control to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Prepare a substrate/ATP mixture containing ATF-2 and ATP in Kinase Assay Buffer. Add 10 µL of this mixture to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Compound 69 relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General experimental workflow for the in vitro p38α MAPK inhibition assay.

In Vivo Model of Inflammatory Pain (Mechanical Allodynia)

This protocol describes a general method to assess the efficacy of Compound 69 in an animal model of inflammatory pain.

Objective: To evaluate the ability of Compound 69 to reverse mechanical allodynia in a rodent model.

Materials:

-

Male Sprague-Dawley rats (or similar)

-

Complete Freund's Adjuvant (CFA)

-

Compound 69

-

Vehicle control (e.g., saline with a solubilizing agent)

-

Von Frey filaments

Procedure:

-

Induction of Inflammation: Induce a localized inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of each rat.

-

Baseline Measurement: Before CFA injection, determine the baseline paw withdrawal threshold for each animal in response to stimulation with calibrated von Frey filaments.

-

Post-CFA Measurement: At a predetermined time after CFA injection (e.g., 24 hours), when mechanical allodynia is established, re-measure the paw withdrawal threshold.

-

Compound Administration: Administer Compound 69 or vehicle control to the animals via a relevant route (e.g., intraperitoneal or oral).

-

Time-Course Assessment: Measure the paw withdrawal threshold at multiple time points after compound administration (e.g., 1, 2, 4, and 6 hours) to assess the onset and duration of the anti-allodynic effect.

-

Data Analysis: Compare the paw withdrawal thresholds of the Compound 69-treated group to the vehicle-treated group at each time point using appropriate statistical analysis (e.g., two-way ANOVA with a post-hoc test). An increase in the paw withdrawal threshold in the treated group indicates an anti-allodynic effect.

Caption: Workflow for the in vivo assessment of Compound 69 in a model of inflammatory pain.

Conclusion

Compound 69 represents a promising lead molecule for the development of novel anti-inflammatory therapeutics. Its selective inhibition of p38α MAPK provides a targeted approach to modulating the inflammatory response. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of this and similar compounds for the treatment of a range of inflammatory disorders. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in preclinical models.

References

An In-depth Technical Guide to the Physicochemical Properties of Anti-inflammatory Agent 69

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 69, identified as the sesquiterpenoid 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (ECN) , is a natural compound isolated from the flower buds of Tussilago farfara. This document provides a comprehensive overview of its physicochemical properties, biological activities, and the experimental protocols utilized for its characterization. The data presented herein is intended to support further research and development of this promising anti-inflammatory agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound (ECN) is presented in the table below. The data has been compiled from various scientific sources.

| Property | Value | Source |

| IUPAC Name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | N/A |

| Abbreviation | ECN | [1][2] |

| CAS Number | 80514-14-3 | [3] |

| Molecular Formula | C26H38O5 | [4] |

| Molecular Weight | 430.57 g/mol | [4] |

| Appearance | Yellowish liquid or solid | [5] |

| Solubility | Soluble in organic solvents; Limited solubility in water | [5] |

| Predicted Boiling Point | 516.5 ± 50.0 °C | [6] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [6] |

| Purity | >95.0% (as commercially available) | [] |

Anti-inflammatory Mechanism of Action

This compound (ECN) exerts its effects through the modulation of key signaling pathways involved in the inflammatory response. Its primary mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 value of 24 μM.[8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS).

Furthermore, ECN has been shown to suppress the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as cyclooxygenase-2 (COX-2).[1][2][4] The underlying signaling pathways implicated in the anti-inflammatory action of ECN include the suppression of NF-κB and JAK-STAT3 signaling, and the activation of the Nrf2/HO-1 and MAPK pathways.

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of ECN.

Experimental Protocols

Isolation and Purification of this compound (ECN)

This protocol describes the preparative separation and purification of sesquiterpenoids, including ECN, from the flower buds of Tussilago farfara using High-Speed Counter-Current Chromatography (HSCCC).[9][10][11]

a. Sample Preparation:

-

The dried flower buds of Tussilago farfara are powdered and extracted with a suitable organic solvent (e.g., ethanol (B145695) or petroleum ether).

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

b. HSCCC Procedure:

-

A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v).[9][10]

-

The HSCCC instrument is filled with the stationary phase (upper phase).

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the instrument.

-

The mobile phase (lower phase) is pumped through the column at a specific flow rate (e.g., 3.0 mL/min) while the apparatus is rotated at a set speed (e.g., 800 rpm).[11]

-

The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

-

Fractions containing the purified compounds are combined and concentrated.

c. Structure Elucidation:

-

The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC).

-

The chemical structure of the purified ECN is identified and confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[9]

The workflow for this process is illustrated in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7β-(3-Ethyl- cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro- Z Notonipetranone Attenuates Neuropathic Pain by Suppressing Oxidative Stress, Inflammatory and Pro-Apoptotic Protein Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (EVT-1506551) | 80514-14-3 [evitachem.com]

- 6. 7Β-(3-ETHYL-CIS-CROTONOYLOXY)-1Α-(2-METHYLBUTYRYLOXY)-3,14-DEHYDRO-Z-NOTONIPETRANONE CAS#: 80514-14-3 [m.chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Structural Elucidaion of Novel Anti-Inflammatory Molecules

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anti-inflammatory agents is a cornerstone of modern drug discovery. Nature, with its vast repository of bioactive compounds, remains a fertile ground for identifying molecules with the potential to modulate inflammatory pathways and offer new therapeutic avenues. The journey from a promising natural extract to a well-characterized drug candidate, however, is a meticulous process heavily reliant on the precise determination of molecular structure. This technical guide provides an in-depth exploration of the core methodologies employed in the structural elucidation of novel anti-inflammatory molecules, offering detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in this critical endeavor.

The Genesis of Discovery: From Bioassay to Pure Compound

The initial stages of discovering novel anti-inflammatory molecules typically involve a bioassay-guided fractionation approach. This process begins with the screening of crude natural extracts for anti-inflammatory activity, followed by a systematic purification process to isolate the active constituents.

Bioassay-Guided Fractionation and Isolation Protocol

Objective: To isolate pure bioactive compounds from a crude natural extract exhibiting anti-inflammatory activity.

Materials:

-

Crude natural extract (e.g., plant, marine organism, or microbial extract)

-

Solvents for extraction and chromatography (e.g., hexane, ethyl acetate, methanol (B129727), water)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a preparative column

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: The dried and powdered biological material is sequentially extracted with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to partition compounds based on their solubility.[1][2]

-

Bioassay Screening: Each crude extract is tested for anti-inflammatory activity using in vitro assays, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition assays, or cell-based assays measuring the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines.

-

Fractionation of the Active Extract: The most potent extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents to separate the components into fractions.[1]

-

TLC Analysis and Bioassay of Fractions: Each fraction is analyzed by TLC to monitor the separation. The fractions are then tested in the bioassay to identify the active fraction(s).

-

Preparative HPLC: The active fraction(s) are further purified by preparative HPLC to isolate individual compounds.

-

Purity Assessment: The purity of the isolated compounds is assessed by analytical HPLC.

-

Compound Characterization: The pure compounds are then subjected to structural elucidation using spectroscopic techniques.

Deciphering the Molecular Architecture: Spectroscopic and Structural Methods

Once a pure, bioactive compound is isolated, a suite of powerful analytical techniques is employed to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the carbon-hydrogen framework of a molecule.

Objective: To acquire a comprehensive set of NMR data for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

-

Filter the solution into a 5 mm NMR tube.

NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons.

-

Key Parameters: Pulse sequence (e.g., zg30), number of scans (NS, typically 16-64), acquisition time (AQ, ~2-4 s), relaxation delay (D1, 1-5 s).[5]

-

-

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

-

Key Parameters: Pulse sequence (e.g., zgpg30), NS (typically 1024 or more), AQ (~1 s), D1 (2 s).[5]

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

²D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.[6][7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry of the molecule.

-

Data Processing and Interpretation: The acquired data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its elemental composition and fragmentation pattern, which aids in structural elucidation.[8][9][10]

Objective: To determine the molecular weight and obtain fragmentation data for the isolated compound.

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[11]

-

Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[12]

-

Mass Spectrometric Analysis:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.[9]

-

MS1 Scan: Acquire a full scan to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

MS/MS (Tandem MS): Select the molecular ion for fragmentation and acquire the MS/MS spectrum to obtain information about the structural fragments.[12]

-

-

Data Analysis: Determine the elemental composition from the accurate mass and interpret the fragmentation pattern to confirm the proposed structure.

X-ray Crystallography

For crystalline compounds, X-ray crystallography can provide an unambiguous three-dimensional structure at atomic resolution.[13][14][15]

Objective: To determine the precise 3D arrangement of atoms in a crystalline molecule.

Procedure:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Structure Solution and Refinement:

-

Structure Validation: Validate the final structure to ensure its quality and accuracy.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of large molecules and molecular complexes, including proteins bound to small molecule inhibitors, without the need for crystallization.[18][19][20]

Objective: To determine the structure of a protein-ligand complex.

Procedure:

-

Sample Preparation and Vitrification:

-

Prepare a purified and homogeneous sample of the protein-ligand complex.[18]

-

Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous (non-crystalline) ice.[20]

-

-

Data Collection:

-

Screen the vitrified grids in a transmission electron microscope (TEM) to assess sample quality.

-

Collect a large dataset of images (micrographs) of the individual particles at different orientations.[19]

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Align and classify the 2D particle images.

-

Reconstruct a 3D density map of the protein-ligand complex.

-

-

Model Building and Refinement: Build an atomic model into the 3D density map and refine it.

Understanding the Mechanism: Targeting Inflammatory Signaling Pathways

The anti-inflammatory activity of a novel molecule is often attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Understanding which pathways are targeted is crucial for drug development. The primary inflammatory signaling pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).

Visualizing the Inflammatory Cascades

The following diagrams, generated using Graphviz, illustrate the core components and interactions within these critical signaling pathways.

Caption: General workflow for the discovery and structural elucidation of novel anti-inflammatory molecules.

Caption: Simplified representation of the NF-κB inflammatory signaling pathway.

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Quantifying Potency: A Tabulated Summary of Bioactivity

The efficacy of a novel anti-inflammatory molecule is quantified by various parameters, including the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the dissociation constant (Kₔ). The following tables summarize the bioactivity of several recently discovered anti-inflammatory compounds.

Table 1: IC₅₀ Values of Novel Anti-Inflammatory Compounds

| Compound | Target/Assay | IC₅₀ (µM) | Source Organism/Class | Reference |

| Compound 51 | NF-κB activity inhibition | 0.172 | Synthetic | [21] |

| Compound 51 | NO release inhibition | 3.1 | Synthetic | [21] |

| Aspermeroterpene D | NO production in RAW 264.7 cells | 6.7 | Aspergillus terreus | [14][22] |

| Streptoglyceride H | NO production in RAW 264.7 cells | 3.5 | Stratomyces specialis | [14][22] |

| Diaporspchromanone C | NO production in RAW 264.7 cells | 9.6 | Diaporthe sp. | [22] |

| PYZ16 | COX-2 | 0.52 | Synthetic | [23][24] |

| PYZ31 | COX-2 | 0.01987 | Synthetic | [24] |

| Compound 11 | 5-LOX | 1.04 | Synthetic | [25] |

| Compound 9a | LOX | - | Cinnamic acid hybrid | [26] |

| Compound 9e | COX-2 and LOX | - | Cinnamic acid hybrid | [26] |

Table 2: Kᵢ and Kₔ Values of Novel Anti-Inflammatory Molecules

| Compound | Target | Kᵢ (µM) | Kₔ (M) | Method | Reference |

| Compound 6a | RXRα-LBD | 0.384 | - | Competitive Binding Assay | [27] |

| Compound 7a | RXRα-LBD | 3.541 | - | Competitive Binding Assay | [27] |

| Xanthohumol | MD-2 | - | 0.00046 | Surface Plasmon Resonance | [20] |

| 1-(2,6-difluorophenyl)thiourea | GST | 7.22 | - | Enzyme Inhibition Assay | [28] |

| 1-(2,6-difluorophenyl)thiourea | GR | 23.04 | - | Enzyme Inhibition Assay | [28] |

Conclusion

The structural elucidation of novel anti-inflammatory molecules is a multidisciplinary endeavor that combines the principles of natural product chemistry, analytical spectroscopy, and structural biology. A systematic approach, from bioassay-guided isolation to the application of sophisticated techniques like NMR, mass spectrometry, X-ray crystallography, and cryo-EM, is essential for unambiguously determining the chemical architecture of these molecules. This foundational knowledge is not only critical for understanding their mechanism of action at a molecular level but also serves as the blueprint for their potential development into next-generation anti-inflammatory therapeutics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of nature's chemical diversity.

References

- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]

- 4. emerypharma.com [emerypharma.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 2.3. Identification of Bioactive Compounds by High Resolution-Liquid Chromatography Mass Spectroscopy (HR-LCMS) [bio-protocol.org]

- 9. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. grigoriefflab.umassmed.edu [grigoriefflab.umassmed.edu]

- 20. inext-discovery.eu [inext-discovery.eu]

- 21. researchgate.net [researchgate.net]

- 22. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids | MDPI [mdpi.com]

- 27. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Case Study 1: Compound 69 from Lindera aggregata

An In-depth Technical Guide on the Effects of "Compound 69" on Cytokine Production

Disclaimer: The designation "Compound 69" is not unique and has been assigned to several distinct chemical entities in various research publications. This guide provides a detailed overview of the reported effects on cytokine production for each of these compounds, based on available scientific literature. Researchers should pay close attention to the source and chemical identity of "Compound 69" in their own studies.

This compound was identified as one of the bioactive components in an ethanol (B145695) extract of Lindera aggregata. It has demonstrated anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines in macrophage cells.

Data Presentation

The following table summarizes the quantitative data on the effects of Compound 69 from Lindera aggregata on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

| Cytokine | Cell Line | Stimulant | Compound Concentration | Observed Effect | Reference |

| TNF-α | RAW 264.7 | LPS | 100 µM | 48.43% reduction in release | [1] |

| IL-6 | RAW 264.7 | LPS | Not specified | Dose-dependent decrease in expression | [1] |

Experimental Protocols

In vitro Anti-inflammatory Activity Assay [1]

-

Cell Culture and Seeding: RAW 264.7 mouse macrophages were seeded in a 6-well plate at a density of 1 x 10⁶ cells per well.

-

Incubation: The cells were incubated for 2 hours to allow for adherence.

-

Treatment: Following adherence, the cells were treated with various concentrations of Compound 69 and stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation Period: The treated and stimulated cells were incubated for 24 hours.

-

Supernatant Collection: After the incubation period, the culture supernatants were collected for cytokine analysis.

-

Cytokine Quantification: The levels of TNF-α and IL-6 in the collected supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance was measured using a microplate spectrophotometer, and the percentage inhibition of cytokine production was calculated relative to the LPS-stimulated control cells.

Signaling Pathways and Experimental Workflow

The inhibitory effect of Compound 69 on TNF-α and IL-6 production in LPS-stimulated macrophages suggests an interaction with inflammatory signaling pathways. A plausible mechanism is the inhibition of the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine gene expression in response to LPS.

Caption: Putative inhibition of the NF-κB signaling pathway by Compound 69.

Caption: Experimental workflow for assessing cytokine inhibition.

Case Study 2: Tricholopardin A (Compound 69)

Tricholopardin A, a sesterterpenoid isolated from the mushroom Tricholoma pardinum, has been referred to as Compound 69 in the context of its discovery. It demonstrates potent anti-inflammatory effects.

Data Presentation

The following table summarizes the quantitative data on the effects of Tricholopardin A on the production of inflammatory mediators.

| Mediator | Cell Line(s) | Stimulant | IC₅₀ Value | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 0.08 µM | Potent inhibition of production | [2] |

| TNF-α | RAW 264.7, THP-1 | Not specified | Not specified | Decreased production | [2] |

| IL-1β | RAW 264.7, THP-1 | Not specified | Not specified | Decreased production | [2] |

Experimental Protocols

Nitric Oxide (NO) Production Assay [3]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates at a density of 1 x 10⁵ cells/well and pre-incubated for 12 hours.

-

Treatment: Cells are treated with varying concentrations of Tricholopardin A and stimulated with LPS.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of 1% w/v sulphanilamide and 0.1% w/v N-[1-napnthyl]-ethylenediamide dihydrochloride).

-

Data Analysis: The absorbance is measured, and the IC₅₀ value is calculated, representing the concentration of the compound that inhibits 50% of NO production.

Signaling Pathways

The inhibition of NO, TNF-α, and IL-1β production by Tricholopardin A in LPS-stimulated macrophages points to its interference with key inflammatory signaling pathways, likely including the NF-κB and MAPK pathways, which are upstream of the expression of inducible nitric oxide synthase (iNOS) and these pro-inflammatory cytokines.

References

- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Anti-inflammatory Agent 69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of a hypothetical anti-inflammatory agent, designated "Agent 69." The document outlines standard in vitro and in vivo toxicological assays, presenting methodologies and data in a structured format to aid in the initial safety assessment of novel anti-inflammatory drug candidates. For the purpose of this guide, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Diclofenac is used as a representative example to provide illustrative quantitative data.

In Vitro Toxicity Assessment

In vitro toxicity studies are crucial first steps in evaluating the safety profile of a new chemical entity.[1] These assays provide rapid and cost-effective screening to identify potential cellular liabilities early in the drug development process, thereby reducing reliance on animal testing.[2]

Cytotoxicity Screening

Cytotoxicity assays are fundamental for determining a compound's potential to cause cell death or inhibit cell growth.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[4][5]

Table 1: In Vitro Cytotoxicity of Diclofenac in Human Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 Value (µM) |

| HepG2 (Liver Carcinoma) | MTT | Cell Viability | ~150 |

| A549 (Lung Carcinoma) | MTT | Cell Viability | ~200 |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | Cell Viability | ~100 |

Note: IC50 (half-maximal inhibitory concentration) values are approximate and can vary based on experimental conditions. Data is representative for Diclofenac.

Genotoxicity Screening

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[6] The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells.[1][2][3][7][8]

Table 2: In Vitro Genotoxicity of Diclofenac

| Cell Line | Assay Type | Endpoint | Result at Test Concentrations |

| Human Lymphocytes | Comet Assay | DNA Strand Breaks | No significant genotoxicity observed at concentrations up to 1 mM.[9][10] |

| V79 (Chinese Hamster Lung) | Micronucleus Test | Chromosome Damage | Negative |

Note: Genotoxicity results can be concentration and cell-type dependent. Some studies have reported conflicting results for NSAIDs at high concentrations or under specific experimental conditions.[11]

In Vivo Acute Toxicity Assessment

Following in vitro screening, in vivo studies are conducted to understand the compound's effects in a whole organism. Acute toxicity testing provides information on the potential health effects of a single or short-term exposure to a substance.[12][13]

Acute Oral Toxicity

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance, allowing for its classification and labeling.[13][14][15][16][17] This method uses a reduced number of animals compared to traditional LD50 tests.[18]

Table 3: Acute Oral Toxicity of Diclofenac in Rodents

| Species | Guideline | Endpoint | LD50 Value (mg/kg) | GHS Classification |

| Rat | OECD 423 (adapted) | Mortality | 55 - 240[19] | Category 3: Toxic if swallowed |

| Mouse | OECD 423 (adapted) | Mortality | 170 - 389[19] | Category 4: Harmful if swallowed |

Note: LD50 (median lethal dose) values can vary between studies and animal strains.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[4][20][21]

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of "Agent 69" (or the test compound) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Alkaline Comet Assay Protocol for Genotoxicity

This protocol is based on established guidelines for the single-cell gel electrophoresis assay.[2][7][8]

-

Cell Preparation: Treat cells with various concentrations of "Agent 69" for a defined period (e.g., 4-24 hours). Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

-

Slide Preparation: Mix a small aliquot of the cell suspension (approx. 10,000 cells) with 0.5% low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.[8]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.

-

Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Fragmented DNA will migrate from the nucleus towards the anode, forming the "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by analyzing the length and intensity of the comet tail using specialized image analysis software. Common metrics include % Tail DNA and Tail Moment.

Acute Oral Toxicity Protocol (OECD 423)

This protocol outlines the acute toxic class method.[14][15][16]

-

Animal Selection: Use a single sex (typically female rats) for the study. Acclimatize the animals for at least 5 days before dosing.

-

Dosing: Administer the test substance sequentially to a small group of animals (typically 3) in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Stepwise Procedure:

-

If mortality occurs in the first group, the test is repeated with a lower dose.

-

If no mortality occurs, the next higher dose level is administered to another group of animals.

-

-

Observation Period: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days after dosing.[15]

-

Endpoint: The test is concluded when mortality is observed or after the highest dose (2000 mg/kg) has been tested without mortality. The substance is then classified into a specific toxicity category based on the observed outcomes at the different dose levels.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Toxicity Screening

Caption: Workflow for the initial in vitro toxicity assessment of a test compound.

Tiered Strategy for Preclinical Toxicity Testing

Caption: A tiered approach for systematic preclinical toxicity evaluation.

NF-κB Signaling Pathway in Inflammation and Potential Toxicity

Caption: NF-κB pathway: target for anti-inflammatory drugs and potential site of toxicity.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. researchgate.net [researchgate.net]

- 3. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 21stcenturypathology.com [21stcenturypathology.com]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. redoxscience.com [redoxscience.com]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. scribd.com [scribd.com]

- 16. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method - Overton [app.overton.io]

- 17. oecd.org [oecd.org]

- 18. oral ld50 values: Topics by Science.gov [science.gov]

- 19. merck.com [merck.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sildenafil in In Vivo Animal Models

A Representative Small Molecule Case Study

Notice: The user's original request for "Compound 69" did not correspond to a specific, publicly documented therapeutic agent. To fulfill the request for a detailed protocol and application note, the well-characterized phosphodiesterase 5 (PDE5) inhibitor, Sildenafil (B151) , has been used as a representative example.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Initially developed for cardiovascular applications, it is widely recognized for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] Its mechanism of action, centered on the enhancement of the nitric oxide (NO)/cGMP signaling pathway, has made it a valuable tool for preclinical research in a variety of fields including cardiovascular diseases, neurology, and cancer.[4][5][6] These notes provide an overview of the protocols for the use of Sildenafil in in vivo animal models to guide researchers in their experimental design.

Mechanism of Action and Signaling Pathway

Sildenafil exerts its pharmacological effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[7] In physiological systems, nitric oxide (NO) activates the enzyme guanylate cyclase, leading to an increase in intracellular cGMP levels.[4] Elevated cGMP, in turn, activates protein kinase G (PKG), which mediates a number of downstream effects, including smooth muscle relaxation and vasodilation, by decreasing intracellular calcium levels.[3] By preventing the breakdown of cGMP, Sildenafil amplifies the effects of the NO/cGMP pathway.[3][4] This mechanism is crucial for its therapeutic effects, such as increased blood flow to the corpus cavernosum and vasodilation in the pulmonary vasculature.[2][4]

Quantitative Data from In Vivo Animal Models

The following tables summarize representative quantitative data from studies utilizing Sildenafil in various animal models.

| Animal Model | Dosage | Route of Administration | Key Finding | Reference |

| Mouse (ICR) | 0.7 mg/kg | Intraperitoneal (IP) | Reduced infarct size from 27.6% to 6.9% in a model of ischemia-reperfusion injury. | [5] |

| Mouse (nNOS-/-) | 1 mg/kg | Intravenous (IV) | Failed to augment diminished erectile responses, highlighting the necessity of the nNOS isoform for Sildenafil's efficacy in this context. | [8] |

| Mouse (Ercc1Δ/-) | 10 mg/kg/day | Oral (in drinking water) | Improved acetylcholine-induced vasodilation in a model of accelerated vascular aging. | [9] |

| Rat (Male Adult) | 1.25 mg/kg/day | Oral | Increased serum testosterone (B1683101) and ex vivo testosterone production after 30 days of treatment. | [10] |

| Guinea Pig | 1 mg/kg | Intraperitoneal (IP) | Reduced airway hyperreactivity and leukocyte influx in an ovalbumin-induced asthma model. | [11] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Cardioprotection in a Mouse Model of Ischemia-Reperfusion

This protocol is adapted from a study investigating the delayed cardioprotective effects of Sildenafil.[5]

Objective: To assess the effect of Sildenafil on myocardial infarct size following ischemia-reperfusion (I-R) injury.

Materials:

-

Adult male ICR mice

-

Sildenafil citrate

-

Saline (vehicle)

-

Anesthetic (e.g., sodium pentobarbital)

-

Langendorff apparatus for isolated heart perfusion

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Animal Dosing: Administer a single dose of Sildenafil (0.7 mg/kg, IP) or an equivalent volume of saline to the mice. The cardioprotective effect is assessed 24 hours post-injection.

-

Heart Isolation: 24 hours after treatment, anesthetize the mouse and perform a thoracotomy to expose the heart. Rapidly excise the heart and mount it on a Langendorff apparatus.

-

Perfusion and Ischemia-Reperfusion: Perfuse the heart with Krebs-Henseleit buffer. Induce global ischemia by stopping the perfusion for a defined period (e.g., 20 minutes), followed by a period of reperfusion (e.g., 2 hours).

-

Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into transverse sections. Incubate the slices in 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue.

-

Data Analysis: Capture images of the stained heart slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.

Assessment of Erectile Activity in Gene-Deficient Mice

This protocol is based on a study evaluating the role of nitric oxide synthase (NOS) isoforms in Sildenafil's pro-erectile effects.[8]

Objective: To measure the effect of Sildenafil on intracavernous pressure (ICP) in wild-type and NOS-deficient mice.

Materials:

-

Wild-type, nNOS-/-, and eNOS-/- mice

-

Sildenafil citrate

-

Anesthetic (e.g., pentobarbitone)

-

24-gauge needle connected to a pressure transducer

-

Bipolar platinum electrodes

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the mouse and expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement.

-

ICP Measurement: Insert a 24-gauge needle filled with heparinized saline into the corpus cavernosum and connect it to a pressure transducer to continuously monitor ICP.

-

Nerve Stimulation: Isolate the cavernous nerve and place bipolar platinum electrodes around it. Elicit erectile responses by electrical stimulation at various frequencies.

-

Sildenafil Administration: Once baseline erectile responses are established, administer Sildenafil (1 mg/kg, IV) or vehicle.

-

Post-Dosing Assessment: Monitor and record erectile responses to nerve stimulation at set intervals (e.g., 15, 45, and 60 minutes) after Sildenafil administration.

-

Data Analysis: Calculate the ratio of maximal ICP to mean arterial pressure (MAP) to normalize the erectile response. Compare the pre- and post-dose responses across the different mouse strains.

Concluding Remarks

Sildenafil is a versatile pharmacological tool for investigating a wide range of physiological and pathological processes in vivo. A thorough understanding of its mechanism of action and careful consideration of experimental parameters such as animal model, dosage, and route of administration are critical for obtaining robust and reproducible data. The protocols and data presented here serve as a guide for researchers employing Sildenafil in their preclinical studies.

References

- 1. droracle.ai [droracle.ai]

- 2. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic Sildenafil Treatment Improves Vasomotor Function in a Mouse Model of Accelerated Aging [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Using Anti-inflammatory Agent 69 (AG-69) in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document describes a hypothetical compound, "Anti-inflammatory Agent 69 (AG-69)". The protocols and data are provided as a representative example of an anti-inflammatory agent that targets the NF-κB pathway and are for illustrative purposes only.

Introduction

This compound (AG-69) is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), AG-69 effectively blocks the nuclear translocation and transcriptional activity of NF-κB. This mechanism makes AG-69 a valuable tool for studying inflammatory responses in various in vitro cell culture models, such as those involving lipopolysaccharide (LPS)-stimulated macrophages. These notes provide essential data and protocols for the effective use of AG-69 in cell-based assays.

Mechanism of Action

AG-69 exerts its anti-inflammatory effects by targeting the IKK complex within the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli like LPS (which binds to TLR4), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p65/p50) dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS). AG-69 directly inhibits the kinase activity of IKK, stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing this inflammatory gene expression.

Caption: NF-κB signaling pathway showing inhibition by AG-69.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxic profile of AG-69 in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: In Vitro Potency of AG-69

| Parameter | Cell Line | Stimulant | Value |

|---|---|---|---|

| IKK Kinase Activity IC₅₀ | N/A | N/A | 15 nM |

| TNF-α Release IC₅₀ | RAW 264.7 | LPS (100 ng/mL) | 120 nM |

| IL-6 Release IC₅₀ | RAW 264.7 | LPS (100 ng/mL) | 155 nM |

| Nitric Oxide (NO) IC₅₀ | RAW 264.7 | LPS (100 ng/mL) | 210 nM |

Table 2: Dose-Response Effect of AG-69 on Cytokine Production

| AG-69 Conc. (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |

|---|---|---|---|

| 10 | 12.5% | 8.1% | 5.3% |

| 50 | 35.2% | 28.9% | 19.4% |

| 100 | 48.1% | 45.5% | 39.8% |

| 250 | 78.6% | 75.3% | 61.2% |

| 500 | 92.4% | 89.8% | 85.7% |

| 1000 | 95.1% | 93.2% | 91.5% |

Table 3: Cytotoxicity Profile of AG-69

| Cell Line | Incubation Time | CC₅₀ (MTT Assay) |

|---|---|---|

| RAW 264.7 | 24 hours | > 50 µM |

| HEK293 | 24 hours | > 50 µM |

Experimental Protocols

Protocol 1: Preparation of AG-69 Stock Solution

-

Reconstitution: AG-69 is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial contents with the appropriate volume of dimethyl sulfoxide (B87167) (DMSO). For example, add 1 mL of DMSO to 5 mg of AG-69 (assuming MW = 500 g/mol ).

-

Mixing: Vortex gently for 1-2 minutes until the powder is completely dissolved.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Cytokine Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This protocol details the measurement of TNF-α and IL-6 inhibition.

Caption: Workflow for the cytokine inhibition assay.

Materials:

-

RAW 264.7 cells

-

Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

AG-69 stock solution (10 mM in DMSO)

-